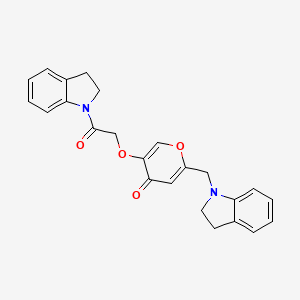

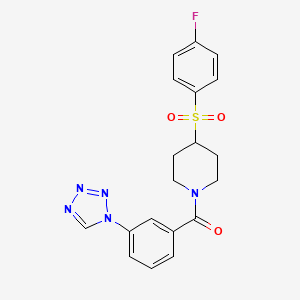

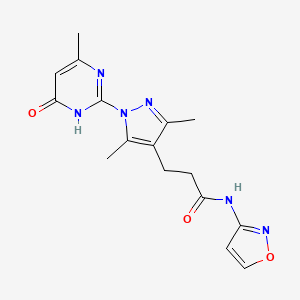

![molecular formula C19H15N3O4S B2593855 (2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 931374-31-1](/img/structure/B2593855.png)

(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were synthesized and analyzed using various spectroscopic techniques, and some showed anti-inflammatory activity without adverse effects on myocardial function, hinting at the potential therapeutic applications of thiazole derivatives (Lynch et al., 2006).

Anticancer Applications

- A series of benzamide derivatives based on 1,3-thiazol were synthesized and showed considerable anticancer activity against various cancer cell lines, indicating the compound's potential in developing anticancer therapeutics (Ravinaik et al., 2021).

Antibacterial Applications

- Newly synthesized 1,3-thiazole-4-carboxylic acid derivatives exhibited antibacterial properties, suggesting their utility in creating new antibiotics or antibacterial agents (Al Dulaimy et al., 2017).

Antibacterial and Antifungal Applications

- 1,4 Benzothiazine derivatives were synthesized and showed significant antibacterial and antifungal activities against several strains, emphasizing the versatility of thiazol derivatives in antimicrobial applications (Kalekar et al., 2011).

Biological Activity and Pharmacological Applications

- Penicillanic acid derivatives containing a 1,3‐thiazole nucleus displayed antimicrobial, antiurease, anti‐β‐lactamase, and antilipase activities, revealing the compound's broad potential in pharmaceutical development (Demirci et al., 2014).

Zukünftige Richtungen

Thiazole derivatives have been extensively studied for their diverse biological activities . They have potential uses as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The future research may focus on designing and developing new thiazole derivatives with lesser side effects .

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with various biological targets such as antimicrobial, antifungal, antiviral, and antitumor targets .

Mode of Action

Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways, leading to different downstream effects .

Result of Action

Thiazole derivatives have been known to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemische Analyse

Biochemical Properties

(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, which are crucial for cellular processes. The interaction between this compound and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, stabilizing or destabilizing their structures and affecting their functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. These interactions can lead to changes in gene expression, affecting cellular metabolism and function. For example, this compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in enzyme inhibition or activation, depending on the target. For instance, this compound has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of downstream targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under various conditions, but its degradation products may have different biological activities. Long-term studies have shown that this compound can maintain its activity for extended periods, although some loss of potency may occur due to gradual degradation. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over time, with some cells showing adaptive responses to prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where a certain dosage is required to achieve the desired biological response. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity and toxicity. For example, the oxidation of this compound by cytochrome P450 enzymes can produce reactive intermediates that may contribute to its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Additionally, binding proteins in the blood and tissues can affect the compound’s distribution and bioavailability. The accumulation of this compound in specific tissues may enhance its therapeutic effects or contribute to toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects. For instance, mitochondrial localization may enhance the compound’s ability to induce apoptosis by disrupting mitochondrial function .

Eigenschaften

IUPAC Name |

2-[2-[(3-benzamidobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c23-16(24)10-15-11-27-19(21-15)22-18(26)13-7-4-8-14(9-13)20-17(25)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,20,25)(H,23,24)(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAMSYPFNVLXQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

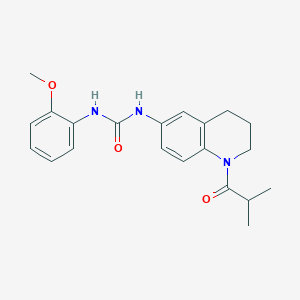

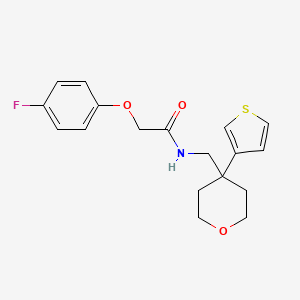

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2593776.png)

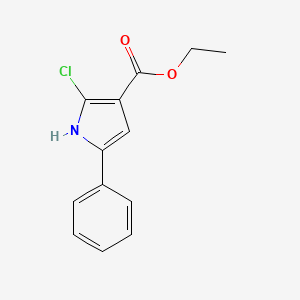

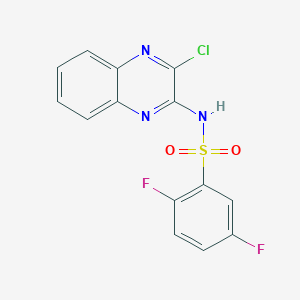

![6,8-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2593780.png)

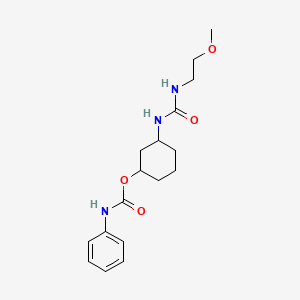

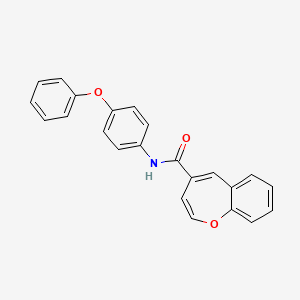

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2593781.png)

![2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593794.png)

![2-[[1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2593795.png)